1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol
Overview
Description
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a trifluoromethyl ketone.
Introduction of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be introduced via a cyclization reaction, often involving a suitable azetidine precursor and a hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting key biological processes. The azetidin-3-ol moiety can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyrimidin-4-amine: This compound shares the trifluoromethyl-pyrimidine core but lacks the azetidin-3-ol moiety.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds have similar structural features but may contain different functional groups such as amides or ureas
Uniqueness
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-7(13-4-12-6)14-2-5(15)3-14/h1,4-5,15H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNONQPFCMYNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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